![molecular formula C21H16OS3 B15168018 3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene CAS No. 634602-06-5](/img/structure/B15168018.png)
3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene
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Overview
Description
3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene is a conjugated oligothiophene derivative featuring a central thiophene ring substituted at the 2- and 5-positions with thiophene units and at the 3-position with a 4-methoxyphenyl ethenyl group. The methoxy group on the phenyl ring enhances electron-donating properties, while the thiophene backbone contributes to charge transport capabilities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene typically involves a series of organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography might be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial effects.
Mechanism of Action
The mechanism of action of 3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Electronic and Conjugation Properties
- Oligothiophenes: Known for high charge-carrier mobility (e.g., 0.1–1 cm²/V·s in field-effect transistors). The addition of a methoxyphenyl ethenyl group may alter bandgap and solubility relative to unsubstituted terthiophenes.
- Phenyl-Ethenyl Derivatives: Compounds like stilbene (diphenylethene) exhibit fluorescence and photoisomerization. The methoxy group in the target compound could redshift absorption/emission spectra compared to non-substituted analogs.
Data Table: Key Structural and Functional Comparisons
Biological Activity
3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and material science. This article delves into its biological activity, summarizing various studies and findings related to its efficacy, mechanisms, and potential applications.
Antitumor Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant antitumor properties. A study conducted by the National Cancer Institute assessed the activity of various compounds against multiple cancer cell lines, including leukemia, lung cancer, colon cancer, and breast cancer. The results demonstrated that certain derivatives showed promising antineoplastic activity, suggesting their potential as effective anticancer agents .
The proposed mechanisms through which these compounds exert their biological effects include:
- Induction of Apoptosis : Compounds have been shown to trigger programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : Studies reveal that these compounds can significantly reduce the growth rate of various tumor cell lines.
- Modulation of Signaling Pathways : There is evidence indicating that these compounds may interfere with key signaling pathways involved in cell survival and proliferation.
Case Studies
-
Study on Antineoplastic Activity :
- Objective : To evaluate the antitumor activity against 60 cancer cell lines.
- Methodology : Utilized sulforhodamine B staining for assessing cell viability.
- Findings : Certain derivatives exhibited high levels of cytotoxicity against breast cancer cell lines (e.g., MDA-MB-468), highlighting their potential for further development .
- Material Science Applications :
Data Tables
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
---|---|---|---|
This compound | C₁₈H₁₆S₃ | 336.5 | Antitumor properties observed |
Derivative A (similar structure) | C₁₈H₁₆N₂O₄S₂ | 368.4 | Significant cytotoxicity in vitro |
Derivative B (similar structure) | C₁₉H₁₈N₂O₅S₂ | 382.5 | Moderate effects on proliferation |
Q & A
Basic Questions
Q. What are the established synthetic routes for 3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene?
The compound can be synthesized via cross-coupling reactions , such as Stille coupling, which is effective for introducing thiophene and methoxyphenyl groups. For example, 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene was synthesized using tributyl(thiophen-2-yl)stannane and a palladium catalyst (tetrakis(triphenylphosphine)palladium) in tetrahydrofuran (THF) at room temperature . Adapting this method, the 4-methoxyphenyl ethenyl group could be introduced via Heck coupling or Suzuki-Miyaura reactions, depending on precursor availability.
Q. How is the compound characterized post-synthesis?
Characterization typically involves 1H/13C NMR spectroscopy to confirm substituent positions and coupling efficiency. Mass spectrometry (MS) or high-resolution MS (HRMS) validates molecular weight. Elemental analysis ensures purity. For example, in related thieno[3,2-b]thiophene derivatives, NMR peaks at δ 7.2–7.4 ppm correspond to thiophene protons, while methoxy groups appear near δ 3.8 ppm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize side products?
Key variables include catalyst loading (e.g., 1–5 mol% Pd), solvent polarity (THF vs. DMF), and temperature control . For instance, increasing Pd catalyst to 5 mol% improved yields in Stille coupling from 60% to 85% in similar systems . Solvent screening (e.g., toluene for higher boiling points) may enhance reactivity for temperature-sensitive steps.
Q. What strategies address electronic property tuning for applications in organic semiconductors?
Substitution patterns significantly impact HOMO/LUMO levels. Introducing electron-donating groups (e.g., methoxy) lowers the bandgap, as seen in dithieno-s-indaceno-dithiophene derivatives . Computational methods like density functional theory (DFT) model these effects. For example, replacing a methyl group with methoxy in analogous compounds reduced the bandgap by 0.3 eV .
Q. How do solvent choices influence reaction kinetics and regioselectivity?
Polar aprotic solvents (e.g., DMF) accelerate Pd-catalyzed couplings but may increase side reactions. In contrast, THF provides moderate polarity, balancing reactivity and selectivity. For γ-keto ester synthesis from thiophene, acetonitrile was optimal due to its compatibility with acylating reagents . Kinetic studies via in-situ IR spectroscopy could further elucidate solvent effects.
Q. Data Contradiction Analysis
Q. How to resolve discrepancies in reported yields for cross-coupling reactions?
Variations often stem from impurities in stannane reagents or incomplete Pd catalyst activation . For example, tributyl(thiophen-2-yl)stannane purity directly affects coupling efficiency; redistillation or alternative reagents (e.g., boronic acids) may mitigate this . Contradictory yield data (e.g., 60% vs. 85%) can also arise from differences in workup protocols, such as filtration under inert atmospheres to prevent oxidation.
Q. Why do similar compounds exhibit divergent electronic properties despite structural homology?
Subtle structural changes (e.g., methoxy vs. methyl groups) alter conjugation pathways. For instance, replacing a thiophene with a methoxyphenyl ethenyl group increases planarity, enhancing π-orbital overlap and reducing bandgap . Comparative cyclic voltammetry (CV) and UV-vis spectroscopy are critical for validating such trends.
Q. Methodological Recommendations
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate pure products. For air-sensitive intermediates, employ Schlenk techniques .
- Computational Modeling : Combine DFT with experimental UV-vis to predict and verify optoelectronic properties .
- Reaction Monitoring : Employ thin-layer chromatography (TLC) or GC-MS for real-time tracking of coupling reactions .
Properties
CAS No. |
634602-06-5 |
---|---|
Molecular Formula |
C21H16OS3 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
3-[2-(4-methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene |
InChI |
InChI=1S/C21H16OS3/c1-22-17-10-7-15(8-11-17)6-9-16-14-20(18-4-2-12-23-18)25-21(16)19-5-3-13-24-19/h2-14H,1H3 |
InChI Key |
XJIFOFKDHCREDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=C(SC(=C2)C3=CC=CS3)C4=CC=CS4 |
Origin of Product |
United States |
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